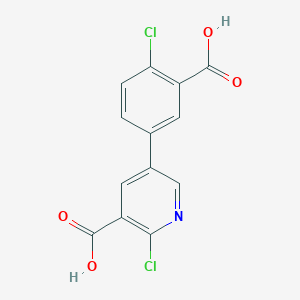
5-(3-CARBOXY-4-CHLOROPHENYL)-2-CHLORONICOTINIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid is an organic compound with a complex structure that includes both carboxylic acid and chlorinated aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid typically involves the reaction of 3-(4-chloro-3-nitrophenyl)-5-trifluoromethylbenzoic acid with sodium hydroxide, followed by reduction with hydrogen gas and a palladium catalyst. The steps are as follows:
Dissolve: 3-(4-chloro-3-nitrophenyl)-5-trifluoromethylbenzoic acid in a solution of sodium hydroxide in water.
Heat: the mixture to reflux for several hours until the starting material is completely converted to the corresponding carboxylic acid.
Cool: the reaction mixture and acidify with hydrochloric acid to precipitate the product.
Filter: the product and wash with water to remove any impurities.
Dissolve: the product in a mixture of ethanol and water.
Add: hydrogen gas and palladium catalyst to the solution and stir under pressure for several hours until the nitro group is reduced to an amine.
Acidify: the reaction mixture with hydrochloric acid to precipitate the final product.
Dry: the product under vacuum to obtain this compound.
化学反应分析
Types of Reactions
5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: The nitro group in the precursor can be reduced to an amine using hydrogen gas and a palladium catalyst.
Substitution: The chlorinated aromatic rings can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) and palladium (Pd) catalyst are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine, while oxidation can lead to various oxidized derivatives.
科学研究应用
5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a substrate for enzyme assays.
Biology: The compound can be used in biochemical studies to investigate enzyme activities and interactions.
Industry: Used in the synthesis of novel compounds and materials.
作用机制
The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid is not well understood. it is believed that the compound binds to specific receptor sites on enzymes and inhibits their activity. This inhibition may be due to the presence of the chlorinated aromatic rings, which interact with the receptor sites in a specific way.
相似化合物的比较
Similar Compounds
- 5-(3-Carboxy-4-chlorophenyl)azo]salicylic acid
- 3-(3-Carboxy-4-chlorophenyl)-5-trifluoromethylbenzoic acid
- 2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid
Uniqueness
5-(3-Carboxy-4-chlorophenyl)-2-chloronicotinic acid is unique due to its specific structure, which includes both carboxylic acid and chlorinated aromatic rings. This structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for scientific research.
属性
IUPAC Name |
5-(3-carboxy-4-chlorophenyl)-2-chloropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO4/c14-10-2-1-6(3-8(10)12(17)18)7-4-9(13(19)20)11(15)16-5-7/h1-5H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIIGHIBXSKSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(N=C2)Cl)C(=O)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688219 |
Source


|
| Record name | 5-(3-Carboxy-4-chlorophenyl)-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-24-9 |
Source


|
| Record name | 5-(3-Carboxy-4-chlorophenyl)-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
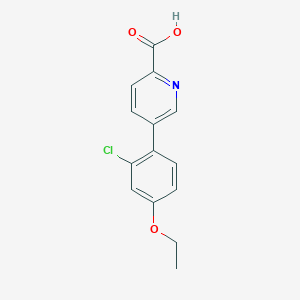
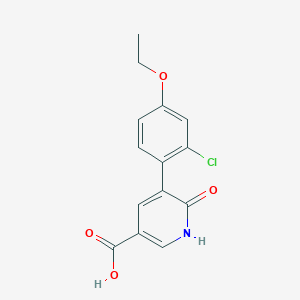
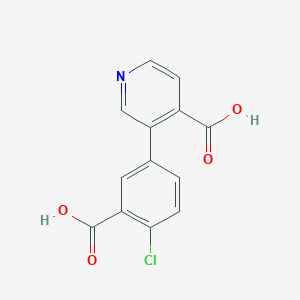
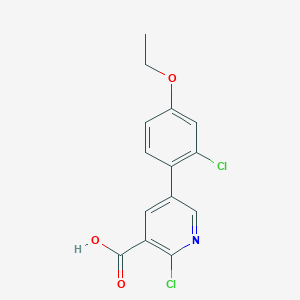
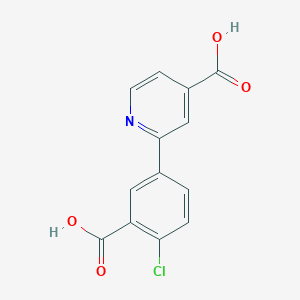
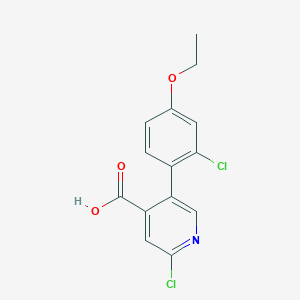
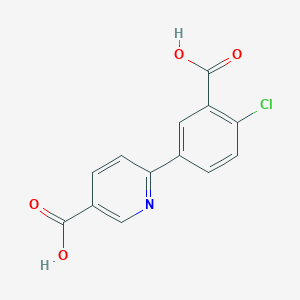
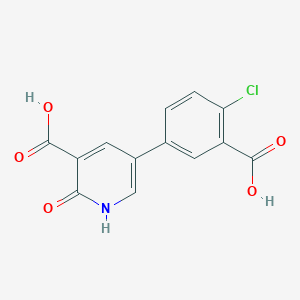
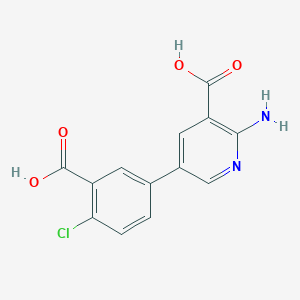
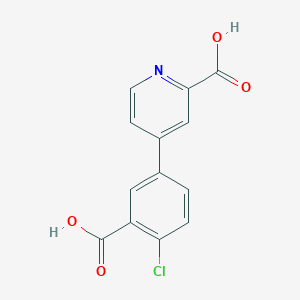
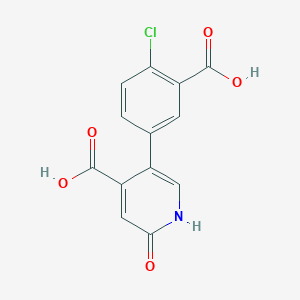
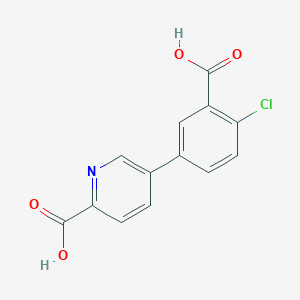
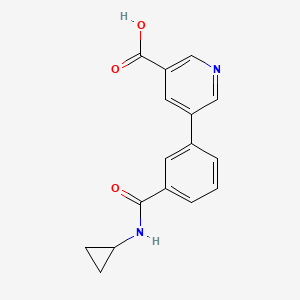
![3-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6393552.png)
